molecular formula C15H10N4O3S2 B5524997 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide

Cat. No.: B5524997
M. Wt: 358.4 g/mol
InChI Key: SRGUBUKLSYOFJF-UHFFFAOYSA-N
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Description

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide is a useful research compound. Its molecular formula is C15H10N4O3S2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.01943254 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A series of compounds, including derivatives of pyrimidinones and oxazinones, were synthesized for their potential as antimicrobial agents. These compounds were developed using various starting materials and demonstrated significant antibacterial and antifungal activities. The research highlights the synthetic pathways and the antimicrobial efficacy of these compounds, comparing them to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Synthetic Pathways and Structural Analysis

Research into the synthesis of fused thiazolo[3,2-a]pyrimidinones utilized N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of thiazolo[3,2-a]pyrimidinone products. This synthetic route was characterized by the elimination of by-products and confirmed through analytical, spectral studies, and single crystal X-ray data (Janardhan et al., 2014).

Antitumor and Thymidylate Synthase Inhibitor Applications

The synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines aimed at potential thymidylate synthase inhibitors and antitumor agents was explored. These compounds, however, did not significantly inhibit human recombinant thymidylate synthase except for one classical analog, which showed some activity. This research provides insights into the synthesis and potential therapeutic applications of these compounds (Gangjee et al., 2004).

Anti-inflammatory Applications

A variety of pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents, starting from citrazinic acid. This study not only presents the synthetic pathways but also reports on the anti-inflammatory activity of these compounds, comparing their efficacy to Prednisolone® as a reference drug. The methodology and pharmacological screening underscore the potential of these synthesized compounds in treating inflammation (Amr et al., 2007).

Future Directions

The thieno[3,2-d]pyrimidine core is a structural motif found in many biologically active compounds, and there is ongoing interest in the development of new synthetic methods and the exploration of their biological activities . Therefore, future research could involve the synthesis of this compound and the investigation of its potential biological activities.

Properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S2/c16-6-9-11-12(13(21)19-15(22)18-11)24-14(9)23-7-10(20)17-8-4-2-1-3-5-8/h1-5H,7H2,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGUBUKLSYOFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.